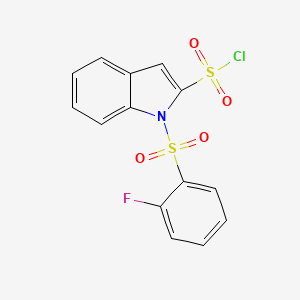
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both fluorobenzene and indole sulfonyl chloride groups, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride can be synthesized through a multi-step process involving the reaction of 2-fluorobenzenesulfonyl chloride with indole derivatives. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often involve maintaining a low temperature to control the reactivity of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and various substituted indole derivatives .
Scientific Research Applications
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and fluorobenzene groups into target molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the indole group.
Indole-2-sulfonyl chloride: Similar structure but without the fluorobenzene group.
Benzene-1-sulfonyl chloride: Lacks both the fluorine and indole groups, making it less versatile.
Uniqueness
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is unique due to the presence of both fluorobenzene and indole sulfonyl chloride groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
530116-15-5 |
|---|---|
Molecular Formula |
C14H9ClFNO4S2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfonylindole-2-sulfonyl chloride |
InChI |
InChI=1S/C14H9ClFNO4S2/c15-22(18,19)14-9-10-5-1-3-7-12(10)17(14)23(20,21)13-8-4-2-6-11(13)16/h1-9H |
InChI Key |
IZKBXCLKBXWHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















